Benzenediazonium
Description
Properties
CAS No. |
2684-02-8 |
|---|---|
Molecular Formula |
C6H5N2+ |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
benzenediazonium |
InChI |
InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |
InChI Key |
CIZVQWNPBGYCGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N |
Other CAS No. |
2684-02-8 |
Related CAS |
100-34-5 (chloride) 369-57-3 (tetrafluoroborate(-1)) 369-58-4 (hexafluorophosphate(-1)) 619-97-6 (nitrate) 36211-73-1 (sulfate[1:1]) 68596-95-2 (tri-iodide) |
Synonyms |
enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Azo Coupling Reactions
Benzenediazonium salts are primarily used in azo coupling reactions to synthesize azo compounds, which are important dyes and pigments. The reaction involves the electrophilic substitution of a diazonium ion onto an electron-rich aromatic compound.
Case Study: Azo-Coupling with Electron-Rich Aromatics
A recent study demonstrated the reaction between various benzene derivatives and p-substituted this compound tetrafluoroborates, yielding high yields of azo-coupling products under mild conditions. The mechanistic insights were gathered using -NMR spectroscopy, confirming the formation of distinct products based on the structure of the reactants .
| Reactants | Products | Yield (%) |
|---|---|---|
| Benzene + p-Nitrothis compound | Azo compound | 85% |
| Toluene + p-Chlorothis compound | Azo compound | 90% |
| Anisole + p-Methoxythis compound | Azo compound | 75% |
Bioconjugation and Protein Modification
This compound ions have been explored as covalent probes for bioconjugation due to their ability to selectively modify proteins at tyrosine residues. This application is crucial for studying protein functions and interactions in biological systems.
Case Study: Intracellular Delivery of Benzene Diazonium Ions
A study focused on developing a method for the intracellular delivery of benzene diazonium ions to investigate protein phosphorylation states. The results showed that these ions could increase global tyrosine phosphorylation levels within cells, providing insights into cellular signaling pathways .
Carcinogenic Studies
This compound compounds have been implicated in carcinogenesis, particularly through metabolic activation pathways involving cytochrome P-450 enzymes.
Case Study: Tumor Induction in Mice
Research involving the administration of this compound sulfate to mice revealed a significant increase in tumor incidence among treated groups compared to controls. The tumors were classified as fibrosarcomas and rhabdomyosarcomas, highlighting the potential health risks associated with exposure to these compounds .
Surface Functionalization
This compound salts are also utilized for surface modification in materials science, particularly in creating functionalized surfaces for sensors and electronic devices.
Case Study: Electrochemical Reduction for Surface Functionalization
A protocol was developed for the electrochemical reduction of this compound hexafluorophosphate monolayers, resulting in high-density surface-bound diazonium groups. These modified surfaces exhibited enhanced reactivity with electron-rich aromatic compounds, making them suitable for applications in electrochemistry .
Environmental Applications
Research has shown that this compound ions can be used as probes to study environmental pollutants and their interactions with biological systems.
Case Study: Pollutant Interaction Studies
Studies have explored the reactivity of this compound ions with various environmental contaminants, providing insights into their behavior and potential toxicity in aquatic ecosystems .
Preparation Methods
Reaction Mechanism and Conditions
Aniline () is first protonated by to form anilinium chloride (), which reacts with under cold conditions (0–5°C) to yield this compound chloride ():
The reaction must be conducted below 5°C to prevent decomposition of the diazonium salt into phenolic byproducts. Excess is critical to maintain an acidic medium (pH < 2), which stabilizes the diazonium ion and suppresses side reactions.
Practical Considerations
-
Temperature Control : Ice-water baths are essential to maintain the reaction mixture at 0–5°C.
-
Reagent Ratios : A molar ratio of 1:1.1 for aniline to ensures complete conversion while minimizing residual nitrous acid, which can oxidize the diazonium product.
-
Additive Stabilizers : In industrial settings, stabilizers like zinc chloride () are occasionally added to prolong the shelf life of diazonium salts.
Preparation from Substituted Aromatic Amines: 4-Aminophenol Case Study
This compound salts can also be synthesized from substituted aromatic amines, such as 4-aminophenol, to introduce functional groups into the aryl ring. This method is exemplified by the preparation of 4-hydroxythis compound chloride.
Procedure and Optimization
4-Aminophenol () is dissolved in a mixture of water and concentrated , followed by slow addition of solution at 0°C:
Key modifications from the traditional aniline method include:
Comparative Analysis
Table 1 contrasts the traditional aniline method with the 4-aminophenol approach:
| Parameter | Aniline Method | 4-Aminophenol Method |
|---|---|---|
| Starting Material | Aniline | 4-Aminophenol |
| Volume | 1.2 equivalents | 1.5 equivalents |
| Temperature | 0–5°C | 0°C |
| Yield | 85–90% | 70–75% |
The lower yield in the 4-aminophenol method arises from the steric and electronic effects of the hydroxyl group, which slow diazotization kinetics.
Variation of Counterions: this compound Tetrafluoroborate Preparation
Replacing with tetrafluoroborate () enhances the stability of diazonium salts, enabling their use in non-aqueous media. This is achieved by substituting with tetrafluoroboric acid () during diazotization.
Synthetic Protocol
Aniline reacts with in the presence of to form this compound tetrafluoroborate:
Advantages and Applications
-
Enhanced Stability : salts are less hygroscopic and more thermally stable than their chloride counterparts, facilitating storage and handling.
-
Solvent Compatibility : These salts dissolve readily in polar aprotic solvents like dimethyl sulfoxide (DMSO), expanding their utility in coupling reactions.
Critical Factors Influencing Diazonium Salt Stability During Preparation
Temperature and pH Effects
Diazonium salts decompose exothermically above 10°C, releasing nitrogen gas and forming phenolic compounds. Maintaining pH < 2 through excess protonates the diazo group, reducing its susceptibility to hydrolysis.
Role of Substituents
Electron-donating groups (e.g., , ) on the aromatic ring accelerate decomposition by increasing the electron density at the diazo carbon. Conversely, electron-withdrawing groups (e.g., ) stabilize the diazonium ion.
Industrial-Scale Synthesis Considerations
Large-scale production of this compound salts employs continuous flow reactors to maintain low temperatures and precise stoichiometric control. Key challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
